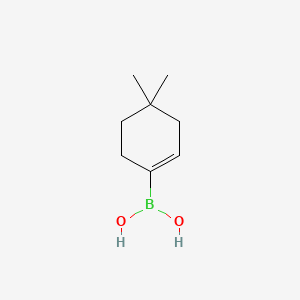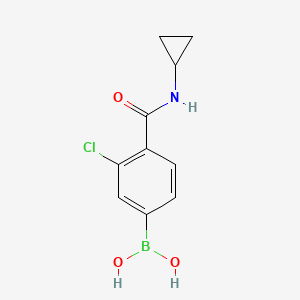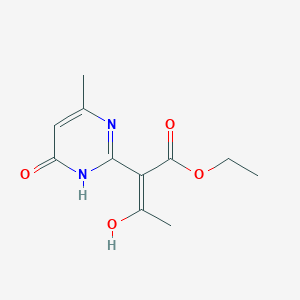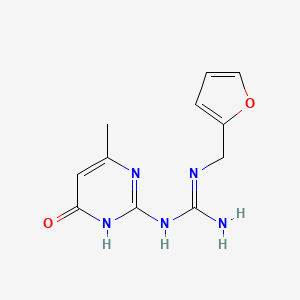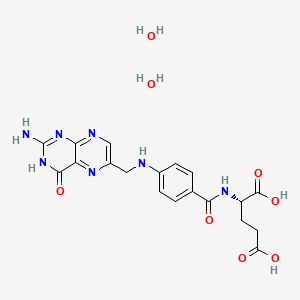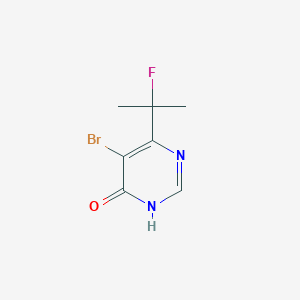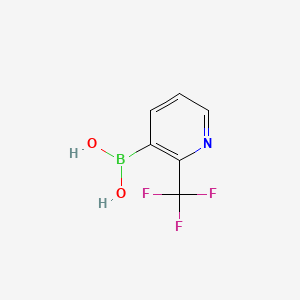
2-(Trifluoromethyl)pyridine-3-boronic acid
Descripción general
Descripción
2-(Trifluoromethyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C6H5BF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Boronic acids, including 2-(Trifluoromethyl)pyridine-3-boronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)pyridine-3-boronic acid consists of a pyridine ring with a trifluoromethyl group at the 2-position and a boronic acid group at the 3-position .Chemical Reactions Analysis
Boronic acids, such as 2-(Trifluoromethyl)pyridine-3-boronic acid, are involved in various chemical reactions. For instance, they participate in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . They can also form stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)pyridine-3-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 292.1±50.0 °C at 760 mmHg, and a flash point of 130.5±30.1 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3,5-DCTF, a derivative of 2-(Trifluoromethyl)pyridine-3-boronic acid, have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Organic Synthesis
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid is used as a key starting material for the formation of pyridyl boronic ester . It is also used as a precursor to biologically active molecules including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
- Method : Protodeboronation of 1°, 2° and 3° alkyl boronic esters is reported .
- Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
3. Dyestuff Field
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in the dyestuff field .
4. Synthesis of Trifluoromethylpyridines
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : Various methods of synthesizing trifluoromethylpyridines have been reported .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
5. Synthesis of Biologically Active Molecules
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid is used as a precursor to biologically active molecules including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
6. Suzuki–Miyaura Coupling
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid is used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
7. Synthesis of Fluorinated Organic Chemicals
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid is used in the synthesis of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Method : Various methods of synthesizing fluorinated organic chemicals have been reported .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
8. Protodeboronation of Pinacol Boronic Esters
- Application : 2-(Trifluoromethyl)pyridine-3-boronic acid is used in the protodeboronation of pinacol boronic esters .
9. Synthesis of Heteroaryl Benzylureas and Carboxyindoles
Safety And Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is expected that studies with these compounds in medicinal chemistry will be extended, potentially leading to the development of new promising drugs .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)5-4(7(12)13)2-1-3-11-5/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKHOCBPUSCGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660275 | |
| Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyridine-3-boronic acid | |
CAS RN |
947533-39-3 | |
| Record name | B-[2-(Trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



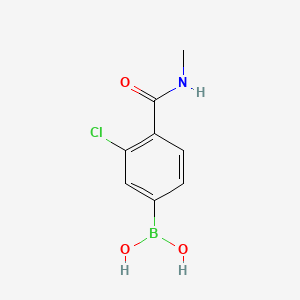
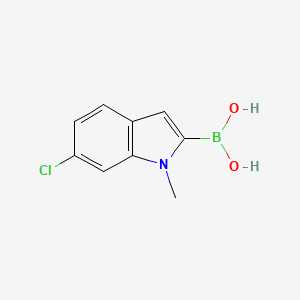
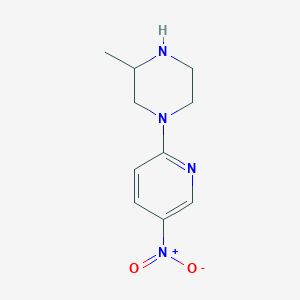
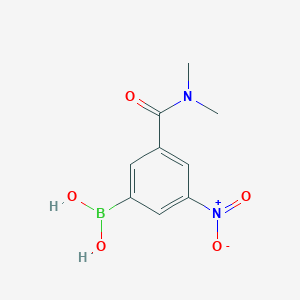
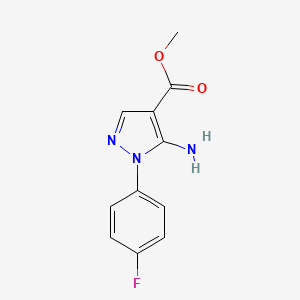
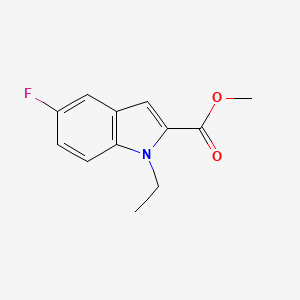
![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
